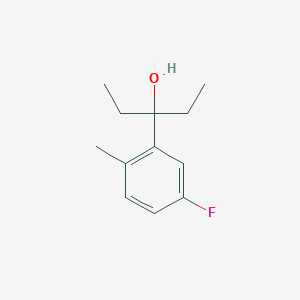
3-(5-fluoro-2-methylphenyl)pentan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-fluoro-2-methylphenyl)pentan-3-ol is an organic compound with the molecular formula C12H17FO It is a fluorinated alcohol derivative, characterized by the presence of a fluoro group and a methyl group on the phenyl ring, along with a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-2-methylphenyl)pentan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-6-methylbenzaldehyde and a suitable Grignard reagent, such as pentylmagnesium bromide.
Grignard Reaction: The Grignard reagent is reacted with 3-fluoro-6-methylbenzaldehyde under anhydrous conditions to form the corresponding alcohol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(5-fluoro-2-methylphenyl)pentan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-6-methylphenyl)-3-pentanone.
Reduction: Formation of 3-(3-Fluoro-6-methylphenyl)-3-pentane.
Substitution: Formation of compounds such as 3-(3-Methoxy-6-methylphenyl)-3-pentanol.
科学研究应用
3-(5-fluoro-2-methylphenyl)pentan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(5-fluoro-2-methylphenyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Fluoro-6-methylphenyl-(2-pyridyl)methanol
- 3-Fluoro-6-methyl-2-heptanol
- 3-Fluoro-6-methylphenyl-(3-furyl)methanol
Uniqueness
3-(5-fluoro-2-methylphenyl)pentan-3-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a pentanol chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
生物活性
3-(5-Fluoro-2-methylphenyl)pentan-3-ol, a tertiary alcohol with the molecular formula C13H17F, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring that may influence its interaction with biological targets.
- Molecular Formula: C13H17F
- Molecular Weight: 210.28 g/mol
- Structure: The compound features a pentanol backbone with a 5-fluoro-2-methylphenyl substituent, contributing to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Antimicrobial Activity
A study examining the antimicrobial properties of structurally related compounds found that fluorinated derivatives often exhibit enhanced activity against resistant bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC): Compounds similar to this compound showed MIC values ranging from 62.5 µg/mL to 125 µg/mL against E. coli and S. aureus .
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using various cancer cell lines:
- Cell Lines Tested: HeLa (cervical carcinoma), A549 (lung carcinoma), and HL-60 (acute myeloid leukemia).
- Results: The compound exhibited IC50 values indicating significant cytotoxic effects at concentrations ranging from 10 µM to 50 µM across different cell lines, suggesting its potential as an anticancer agent.
Case Studies
Case Study 1: Anticancer Potential
A recent study evaluated the effects of tertiary alcohols on AML cells, demonstrating that compounds with similar structures could induce differentiation and apoptosis in resistant cell lines. The findings suggest that this compound might also exhibit these properties, warranting further investigation into its mechanisms of action.
Case Study 2: Antimicrobial Efficacy
Another study highlighted a series of fluorinated compounds that displayed potent antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly enhanced antimicrobial efficacy, providing a rationale for exploring derivatives like this compound .
属性
IUPAC Name |
3-(5-fluoro-2-methylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-4-12(14,5-2)11-8-10(13)7-6-9(11)3/h6-8,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWHDTDMLKZBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC(=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














